JGB1741
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Overview
Description
. Sirtuin 1 is a member of the sirtuin family of proteins, which are involved in regulating cellular processes such as aging, transcription, and apoptosis.
Mechanism of Action
Target of Action
JGB1741 primarily targets Sirtuin 1 (SIRT1) , a member of the sirtuin family of NAD±dependent histone deacetylases . SIRT1 plays a crucial role in gene regulation, longevity, cancer, energy homeostasis, and apoptosis .
Mode of Action
This compound acts as a potent and selective inhibitor of SIRT1 . It has an IC50 value of approximately 15 µM in a cell-free assay . It shows relatively weak inhibition for SIRT2 and SIRT3 with IC50 values greater than 100 µM .
Biochemical Pathways
This compound modulates the Bax/Bcl2 ratio, leading to the release of cytochrome c . It also increases the acetylated p53 levels, which leads to p53-mediated apoptosis . These changes affect the downstream pathways involved in cell proliferation and apoptosis.
Pharmacokinetics
Its solubility in dmf and dmso is reported , which may influence its bioavailability.
Result of Action
This compound inhibits the proliferation of metastatic breast cancer MDA-MB 231 cells with an IC50 value of 512 nM in a cell-based assay . It dose-dependently increases p53 acetylation and p53-mediated apoptosis in these cells .
Biochemical Analysis
Biochemical Properties
JGB1741 interacts with the sirtuins (SIRTs), a family of NAD±dependent histone deacetylases involved in gene regulation . It shows relatively weak inhibition for SIRT2 and SIRT3 . The nature of these interactions involves the inhibition of SIRT1, which has implications for longevity, cancer, gene regulation, energy homeostasis, and apoptosis .
Cellular Effects
This compound has been shown to inhibit the proliferation of human metastatic breast cancer cells, MDA-MB 231 . It dose-dependently increases p53 acetylation and p53-mediated apoptosis in these cells . This suggests that this compound influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the sirtuins . It inhibits SIRT1, leading to increased acetylation of p53, a protein that plays a crucial role in preventing cancer formation .
Temporal Effects in Laboratory Settings
It has been shown to have a potent inhibitory effect on the proliferation of MDA-MB 231 cells, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its role as a SIRT1 inhibitor, it likely interacts with enzymes and cofactors involved in the NAD±dependent histone deacetylation pathway .
Transport and Distribution
Given its molecular structure and its interactions with SIRT1, it is likely that it can readily cross cell membranes .
Subcellular Localization
Given its role as a SIRT1 inhibitor, it is likely that it localizes to the nucleus where SIRT1 is known to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JGB1741 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), along with catalysts and reagents like palladium on carbon (Pd/C) and sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
JGB1741 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of bases like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
JGB1741 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Sirtuin 1 and its effects on cellular processes.
Biology: Investigated for its role in modulating apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for breast cancer due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Tenovin-6: Another Sirtuin 1 inhibitor with a different chemical structure but similar biological activity.
SRT1460: A Sirtuin 1 activator, which contrasts with JGB1741’s inhibitory effects.
Inauhzin: A small molecule that inhibits Sirtuin 1 and has shown potential in cancer research.
Uniqueness of this compound
This compound is unique due to its high selectivity for Sirtuin 1 over other sirtuin family members, such as Sirtuin 2 and Sirtuin 3. This selectivity makes it a valuable tool for studying the specific role of Sirtuin 1 in cellular processes and its potential as a therapeutic target in cancer research .
Properties
IUPAC Name |
N-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2S/c30-23-15-14-19-10-4-5-11-20(19)22(23)17-29-27-25(21-12-6-7-13-24(21)32-27)26(31)28-16-18-8-2-1-3-9-18/h1-5,8-11,14-15,17,30H,6-7,12-13,16H2,(H,28,31)/b29-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTIXRJWHKMWCH-STBIYBPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: The research highlights sesamin's potential to promote neurite outgrowth, particularly in the presence of insufficient nerve growth factor (NGF). How does JGB1741 contribute to understanding sesamin's mechanism of action?
A1: The study demonstrates that sesamin increases SIRT1 protein levels, a crucial regulator of neurogenesis []. To investigate whether SIRT1 activity is directly involved in sesamin's neuritogenic effects, researchers employed this compound, a specific SIRT1 inhibitor. By blocking SIRT1 activity with this compound, the researchers observed a significant reduction in sesamin's ability to promote neurite outgrowth. This finding suggests that sesamin's positive impact on neurogenesis is, at least in part, mediated through SIRT1 modulation. Essentially, this compound served as a critical tool to confirm the involvement of the SIRT1 pathway in sesamin's mechanism of action.
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